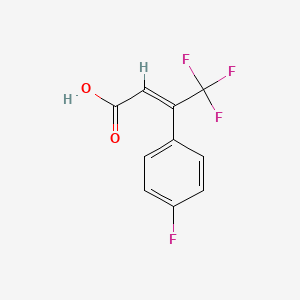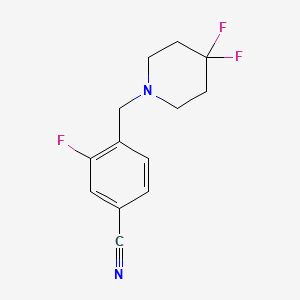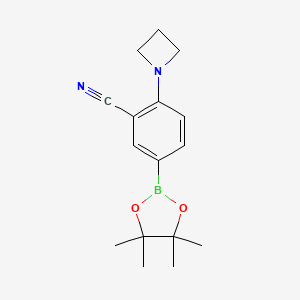![molecular formula C14H11F3O2 B13721801 cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: is a chemical compound with the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol
Méthodes De Préparation
The synthesis of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the chromane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Chromane Ring: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the development of new agrochemicals, polymers, and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. This can lead to changes in the activity of enzymes, receptors, and other molecular targets, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: Similar structure but different stereochemistry.
2-(Trifluoromethyl)benzo-[H]-chromane-4-ONE: Contains a ketone group instead of an alcohol group.
2-(Trifluoromethyl)benzo-[H]-chromane-4-AMINE: Contains an amine group instead of an alcohol group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11F3O2 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[h]chromen-4-ol |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-7-11(18)10-6-5-8-3-1-2-4-9(8)13(10)19-12/h1-6,11-12,18H,7H2/t11-,12-/m1/s1 |
Clé InChI |
MFUDQPYSIZFWLM-VXGBXAGGSA-N |
SMILES isomérique |
C1[C@H](C2=C(C3=CC=CC=C3C=C2)O[C@H]1C(F)(F)F)O |
SMILES canonique |
C1C(C2=C(C3=CC=CC=C3C=C2)OC1C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


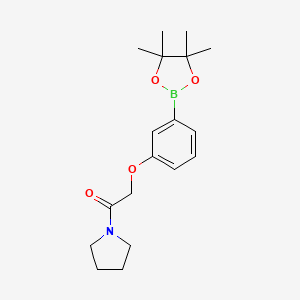
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
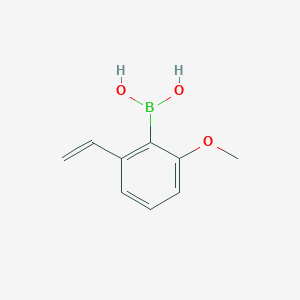


![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)


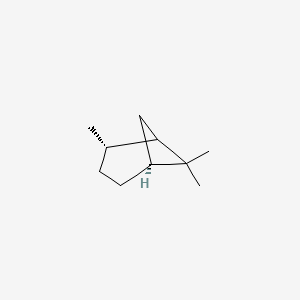
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
